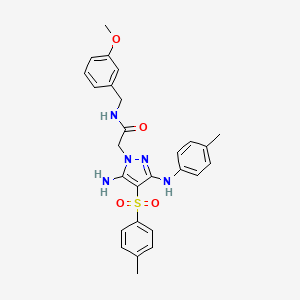
N-(4-Nitrobenzyl)ethanamine HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Nitrobenzyl)ethanamine hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2. It is a derivative of ethanamine, where the hydrogen atom of the amino group is substituted by a 4-nitrobenzyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrobenzyl)ethanamine hydrochloride typically involves the nitration of benzyl chloride to form 4-nitrobenzyl chloride, which is then reacted with ethanamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of N-(4-Nitrobenzyl)ethanamine hydrochloride follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Nitrobenzyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, other nucleophiles.
Major Products Formed
Oxidation: 4-Aminobenzyl ethanamine.
Reduction: Various reduced derivatives depending on the reducing agent used.
Substitution: Substituted benzyl ethanamine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Nitrobenzyl)ethanamine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of N-(4-Nitrobenzyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The compound can act as a substrate for enzymes, influencing their activity and function. Additionally, its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in the synthesis of biologically active molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-ethyl-N-(4-nitrobenzyl)ethanamine hydrochloride
- N-ethyl-N-(2-thienylmethyl)ethanamine hydrochloride
- N-ethyl-2-(1-piperidinyl)ethanamine dihydrochloride
Uniqueness
N-(4-Nitrobenzyl)ethanamine hydrochloride is unique due to the presence of the nitro group on the benzyl moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds that may lack the nitro group or have different substituents.
Eigenschaften
IUPAC Name |
N-[(4-nitrophenyl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-2-10-7-8-3-5-9(6-4-8)11(12)13;/h3-6,10H,2,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFIPYOEICEMFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-methyl-3-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B2782141.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methoxy-7-methylbenzo[d]thiazole](/img/structure/B2782144.png)
![2-(2-chlorophenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2782147.png)
![7-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-1-(propan-2-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2782148.png)
![tert-Butyl N-[2-(methylcarbamoyl)thiophen-3-yl]carbamate](/img/structure/B2782149.png)

![Ethyl {[4-(benzyloxy)phenyl]amino}(oxo)acetate](/img/structure/B2782153.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2782154.png)
![2-({1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}oxy)pyridine](/img/structure/B2782155.png)
![3-[(furan-2-yl)methyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2782157.png)
![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2782158.png)
![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2782160.png)
![N-(butan-2-yl)-3-(1,5-dioxo-2-{[(2-phenylethyl)carbamoyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide](/img/structure/B2782161.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2782162.png)
